2-(tert-Butyl)-7-fluoro-1H-indole
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Overview
Description
2-(tert-Butyl)-7-fluoro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of the tert-butyl group and the fluorine atom in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-fluoro-1H-indole typically involves the introduction of the tert-butyl group and the fluorine atom into the indole core. One common method involves the use of tert-butyl bromide and a fluorinating agent in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and advanced catalytic systems to enhance the reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-7-fluoro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atom and tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indoline derivatives. Substitution reactions can lead to a variety of substituted indoles with different functional groups.
Scientific Research Applications
2-(tert-Butyl)-7-fluoro-1H-indole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-7-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets through hydrogen bonding and other interactions. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-7-chloro-1H-indole: Similar structure with a chlorine atom instead of fluorine.
2-(tert-Butyl)-7-bromo-1H-indole: Similar structure with a bromine atom instead of fluorine.
2-(tert-Butyl)-7-iodo-1H-indole: Similar structure with an iodine atom instead of fluorine.
Uniqueness
2-(tert-Butyl)-7-fluoro-1H-indole is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14FN |
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Molecular Weight |
191.24 g/mol |
IUPAC Name |
2-tert-butyl-7-fluoro-1H-indole |
InChI |
InChI=1S/C12H14FN/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7,14H,1-3H3 |
InChI Key |
SCYQIBVQSGWLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
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